Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate
Overview
Description
Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate is an organic compound belonging to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position
Preparation Methods
The synthesis of Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl acetoacetate and benzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the enolate ion from ethyl acetoacetate.
Formation of the Enolate: The enolate ion then undergoes nucleophilic addition to benzoyl chloride, forming the intermediate product.
Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds
Mechanism of Action
The mechanism of action of Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate involves its interaction with specific molecular targets and pathways. The α,β-unsaturated ester group allows it to participate in Michael addition reactions, where it acts as an electrophile and reacts with nucleophiles. This reactivity is crucial in its biological and chemical activities .
Comparison with Similar Compounds
Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate can be compared with similar compounds such as:
Ethyl 3-(methylamino)-2-butenoate: This compound lacks the benzoyl group, making it less complex and potentially less reactive.
Ethyl 2-butenoate: This compound lacks both the benzoyl and methylamino groups, resulting in different chemical properties and reactivity.
Properties
IUPAC Name |
ethyl (2E)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-18-14(17)12(10(2)15-3)13(16)11-8-6-5-7-9-11/h5-9,16H,4H2,1-3H3/b13-12+,15-10? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEUWUNDWYYQBH-NQKZQFAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)O)C(=NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C1=CC=CC=C1)/O)/C(=NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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